molecular formula C8H8O3S B14868952 Ethyl 4-formylthiophene-2-carboxylate

Ethyl 4-formylthiophene-2-carboxylate

Cat. No.: B14868952
M. Wt: 184.21 g/mol
InChI Key: PFNCEZNSSDLOIF-UHFFFAOYSA-N
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Description

Ethyl 4-formylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a formyl (-CHO) group at the 4-position and an ethyl ester (-COOEt) at the 2-position. Thiophene derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity . This compound’s formyl and ester groups make it a versatile intermediate for further functionalization, such as condensations, nucleophilic substitutions, or cyclization reactions.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

ethyl 4-formylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3-5H,2H2,1H3

InChI Key

PFNCEZNSSDLOIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C=O

Origin of Product

United States

Preparation Methods

Ethyl 4-formylthiophene-2-carboxylate can be synthesized through various methods. One common synthetic route involves the condensation reaction of thiophene-2-carboxylic acid with ethyl formate under acidic conditions. Another method includes the use of Gewald synthesis, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 4-formylthiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and physicochemical properties of Ethyl 4-formylthiophene-2-carboxylate are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiophene Derivatives
Compound Name Substituents CAS Number Key Properties/Applications Source/Supplier Information
This compound Ethyl ester (C2), formyl (C4) Not provided Intermediate for organic synthesis; formyl enables condensation reactions Inferred from analogs
Mthis compound Methyl ester (C2), formyl (C4) 67808-68-8 Similar reactivity but discontinued; possible stability or cost issues Discontinued
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate Ethyl ester (C3), nitro, amino substituents 308831-93-8 Lab research use; nitro group enables reduction/functionalization Ambeed, Inc.
Ethyl thiazole-5-carboxylate Ethyl ester, thiazole core 32955-22-9 Bioactive compound; used in drug discovery LabBot
Key Observations:

Mthis compound’s discontinuation (Table 1) suggests challenges in synthesis or commercial demand, possibly due to the ethyl variant’s superior handling or stability .

Functional Group Reactivity: The formyl group at C4 allows for Schiff base formation or aldol condensations, whereas nitro or amino substituents (e.g., in ’s compound) enable distinct pathways like reductions or coupling reactions .

Heterocyclic Core Differences :

  • Thiazole-based esters (e.g., Ethyl thiazole-5-carboxylate) exhibit different electronic properties compared to thiophenes, influencing their roles in catalysis or medicinal chemistry .

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